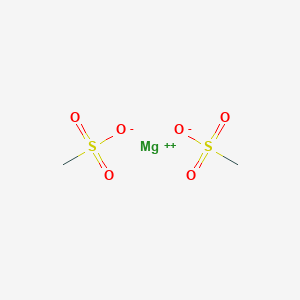
Magnesium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium methanesulfonate is a chemical compound with the formula (CH₃SO₃)₂Mg. It is a salt formed from methanesulfonic acid and magnesium. Methanesulfonic acid is an important compound formed by the oxidation of dimethyl sulfide in the atmosphere . This compound has been identified in ice core samples from Antarctica, suggesting its formation through atmospheric chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium methanesulfonate can be synthesized by reacting methanesulfonic acid with magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{2 CH}_3\text{SO}_3\text{H} + \text{MgO} \rightarrow (\text{CH}_3\text{SO}_3)_2\text{Mg} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves the reaction of methanesulfonic acid with magnesium carbonate or magnesium hydroxide under controlled conditions. The reaction is typically carried out in large reactors with precise temperature and pH control to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate.
Reduction: It can be reduced to form magnesium and methanesulfonic acid.
Substitution: It can undergo substitution reactions where the methanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Oxidation: Magnesium sulfate and methanesulfonic acid.
Reduction: Magnesium and methanesulfonic acid.
Substitution: Various substituted magnesium compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Magnesium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in studies involving cellular metabolism and enzyme activity.
Industry: It is used in the production of high-purity magnesium compounds and as an electrolyte in electrochemical applications
Mecanismo De Acción
The mechanism of action of magnesium methanesulfonate involves its dissociation into magnesium ions and methanesulfonate ions in aqueous solutions. The magnesium ions can interact with various biological molecules, influencing cellular processes such as enzyme activity and signal transduction. The methanesulfonate ions can act as a counterion, stabilizing the magnesium ions and facilitating their transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium sulfate: Similar in that it also contains magnesium, but it has sulfate ions instead of methanesulfonate ions.
Calcium methanesulfonate: Similar in structure but contains calcium instead of magnesium.
Sodium methanesulfonate: Contains sodium instead of magnesium.
Uniqueness
Magnesium methanesulfonate is unique due to its specific combination of magnesium and methanesulfonate ions, which confer distinct chemical and physical properties. It has higher solubility in water compared to magnesium sulfate and exhibits different reactivity patterns in chemical reactions .
Propiedades
Número CAS |
62512-10-1 |
|---|---|
Fórmula molecular |
C2H6MgO6S2 |
Peso molecular |
214.5 g/mol |
Nombre IUPAC |
magnesium;methanesulfonate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
YJWSPTRABMNCGQ-UHFFFAOYSA-L |
SMILES canónico |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















